tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18815598
InChI: InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C11H16IN3O2
Molecular Weight: 349.17 g/mol

tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

CAS No.:

Cat. No.: VC18815598

Molecular Formula: C11H16IN3O2

Molecular Weight: 349.17 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate -

Specification

Molecular Formula C11H16IN3O2
Molecular Weight 349.17 g/mol
IUPAC Name tert-butyl 3-iodo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3
Standard InChI Key AKLKAZQAAKHSDE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(=NC=C2I)C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an imidazo[1,2-a]pyrazine core, a bicyclic system comprising fused imidazole and pyrazine rings. The tert-butyl carbamate group at position 7 and the iodine atom at position 3 are critical for its reactivity and pharmacological potential. The molecular formula is C₁₂H₁₆IN₃O₂, with a theoretical molecular weight of 385.18 g/mol (calculated by substituting bromine with iodine in the bromo analog’s formula ).

Key Physicochemical Parameters

Predicted properties, derived from computational models and analog data , include:

PropertyValue
Molecular Weight385.18 g/mol
LogP (iLOGP)2.79 (estimated)
Water Solubility~0.6–2.6 mg/mL (ESOL model)
BBB PermeabilityHigh
CYP InhibitionLikely CYP1A2/CYP2C19 inhibitor

The iodine atom enhances polarizability compared to bromine, potentially increasing binding affinity in biological systems.

Synthesis and Industrial Production

Synthetic Routes

While no published protocols explicitly describe the iodo derivative, its synthesis likely mirrors methods for brominated analogs. A plausible route involves:

  • Core Formation: Constructing the dihydroimidazo[1,2-a]pyrazine scaffold via cyclization of appropriately substituted precursors.

  • Iodination: Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) under reflux in inert solvents like CCl₄ .

  • Carbamate Protection: Introducing the tert-butyl carbamate group via reaction with Boc anhydride.

Example Reaction Conditions:

  • Iodination: N-Iodosuccinimide (1 eq.), CCl₄, reflux, 30 minutes .

  • Yield Optimization: Column chromatography or preparative HPLC for purification.

Scalability Challenges

Industrial production faces hurdles such as:

  • Iodine Stability: Thermal sensitivity necessitates controlled reaction conditions.

  • Cost Efficiency: Iodinating agents are costlier than bromine analogs, impacting scalability.

Comparative Analysis with Halogenated Analogs

Bromine vs. Iodine Substituents

ParameterBromo AnalogIodo Analog
Molecular Weight302.17 g/mol 385.18 g/mol
Halogen Bond StrengthModerateStronger (higher polarizability)
Synthetic CostLowerHigher

Iodine’s larger atomic radius may sterically hinder interactions in some biological targets.

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